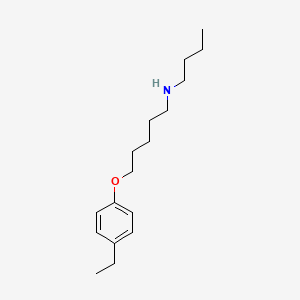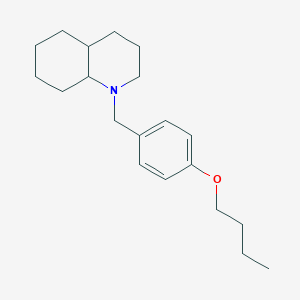![molecular formula C16H22N2O5S B5216671 N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide, also known as ABT-239, is a chemical compound that has been extensively studied for its potential use as a drug for the treatment of various disorders such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.
Mechanism of Action
N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide is a selective inhibitor of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By inhibiting this receptor, N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide increases the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide has been shown to improve cognitive function and memory in animal models. It has also been suggested to have potential therapeutic effects for the treatment of various disorders such as ADHD, Alzheimer's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide has been extensively studied in animal models and has shown promising results for its potential use as a drug for the treatment of various disorders. However, its potential use in humans is still being investigated, and more research is needed to determine its safety and efficacy.
Future Directions
There are many potential future directions for the study of N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide. One area of research could be the development of more selective and potent inhibitors of the histamine H3 receptor. Another area of research could be the investigation of the potential therapeutic effects of N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide for the treatment of various disorders such as ADHD, Alzheimer's disease, and schizophrenia. Additionally, more research is needed to determine the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide in humans.
Synthesis Methods
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide involves a multistep process that includes the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride, which is then reacted with 1-azepanone to form N-[2-(1-azepanyl)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide. This compound is then reacted with methanesulfonyl chloride to form N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide (N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide).
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide has been extensively studied for its potential use as a drug for the treatment of various disorders such as ADHD, Alzheimer's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models and has been suggested to work by increasing the levels of neurotransmitters such as acetylcholine and dopamine in the brain.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(1,3-benzodioxol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-24(20,21)18(11-16(19)17-8-4-2-3-5-9-17)13-6-7-14-15(10-13)23-12-22-14/h6-7,10H,2-5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUISIXMISWAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(1,3-benzodioxol-5-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-thienylmethyl)-2-piperidinyl]methanol](/img/structure/B5216588.png)
![4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5216593.png)
![7-chloro-N-[2-(2-furyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5216597.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5216602.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B5216608.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5216609.png)
![N-(2-methyl-2-propen-1-yl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5216614.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)



![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)